Ethyl 4-[(2-bromoacetyl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-bromoacetyl)amino]benzoate is a chemical compound with the molecular formula C11H12BrNO3 . It has a molecular weight of 286.12 . This compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for Ethyl 4-[(2-bromoacetyl)amino]benzoate is 1S/C11H11BrO3/c1-2-15-11(14)9-5-3-8(4-6-9)10(13)7-12/h3-6H,2,7H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4-[(2-bromoacetyl)amino]benzoate is a powder . It has a melting point of 75-76 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Domino Synthesis of Heterocycles : Ethyl 4-[(2-bromoacetyl)amino]benzoate serves as a precursor in the domino synthesis of thiazolo-fused six- and seven-membered nitrogen heterocycles, showcasing its versatility in generating complex molecular architectures with potential applications in material science and pharmaceuticals (Kumar & Ila, 2022).
Optical and Nonlinear Properties : Research into derived Schiff base compounds from ethyl-4-amino benzoate, a related compound, has been conducted to explore their optical limiting properties and nonlinear refractive index, indicating applications in optical devices and materials science (Abdullmajed et al., 2021).
Anti-Juvenile Hormone Agents : Ethyl 4-[(2-bromoacetyl)amino]benzoate derivatives have been synthesized and evaluated as anti-juvenile hormone agents, highlighting their potential use in pest control and insect growth regulation (Kuwano et al., 2008).
Stereoselective Synthesis : A stereoselective synthesis approach has been developed for ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate, demonstrating the compound's role in the synthesis of complex molecules with defined stereochemistry, which is crucial in drug discovery and development (Zhai et al., 2013).
Synthesis of Carbocyclic Nucleoside Analogues : The compound has been utilized in the synthesis of novel carbocyclic nucleoside analogues, showing its importance in the development of antiviral and anticancer agents (Hřebabecký et al., 2008).
Biological Applications
Anticancer Activity : Derivatives of Ethyl 4-[(2-bromoacetyl)amino]benzoate have been synthesized and evaluated for their anticancer activity, suggesting potential applications in cancer therapy (Bekircan et al., 2008).
Antimicrobial Activity : Novel compounds synthesized from ethyl-4-amino benzoate have shown antimicrobial activity, indicating the compound's relevance in developing new antibacterial and antifungal agents (Shakir et al., 2020).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
ethyl 4-[(2-bromoacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHUQGOPDXVLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392284 |
Source
|
Record name | Ethyl 4-[(2-bromoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-bromoacetyl)amino]benzoate | |
CAS RN |
29182-92-1 |
Source
|
Record name | Ethyl 4-[(2-bromoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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